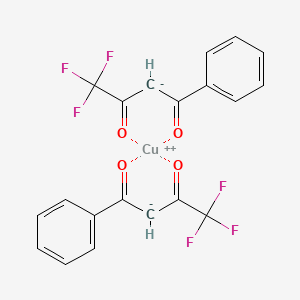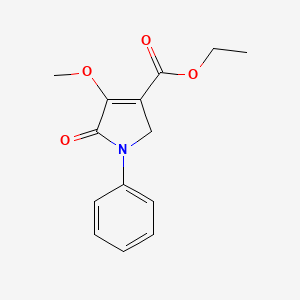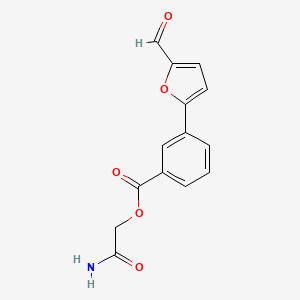
3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester is a complex organic compound that features a furan ring substituted with a formyl group and a benzoic acid moiety esterified with a carbamoylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester typically involves multiple steps. One common approach starts with the preparation of 5-formyl-2-furanylboronic acid, which can be synthesized through the reaction of 5-formyl-2-furanboronic acid with appropriate reagents . This intermediate is then subjected to further reactions to introduce the benzoic acid and carbamoylmethyl ester functionalities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: The major product is 3-(5-Carboxy-furan-2-yl)-benzoic acid carbamoylmethyl ester.
Reduction: The major product is 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid carbamoylmethyl ester.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which 3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and ester groups, potentially inhibiting or modifying enzyme activity. The furan ring can also participate in various biochemical pathways, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Formyl-2-furanylboronic acid
- 5-Formyl-2-thienylboronic acid
- 3-(5-Benzylfuran-2-yl)-3-phenylpropanoic acid
Uniqueness
3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester is unique due to its combination of a furan ring with a formyl group and a benzoic acid moiety esterified with a carbamoylmethyl group. This structure provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Eigenschaften
Molekularformel |
C14H11NO5 |
|---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
(2-amino-2-oxoethyl) 3-(5-formylfuran-2-yl)benzoate |
InChI |
InChI=1S/C14H11NO5/c15-13(17)8-19-14(18)10-3-1-2-9(6-10)12-5-4-11(7-16)20-12/h1-7H,8H2,(H2,15,17) |
InChI-Schlüssel |
WRCLUTLBGWJTMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)OCC(=O)N)C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
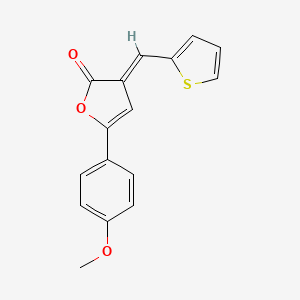
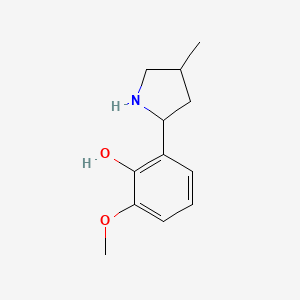
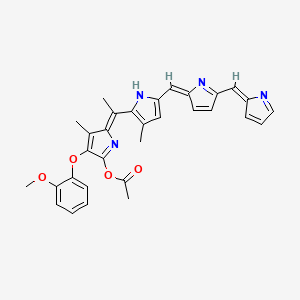
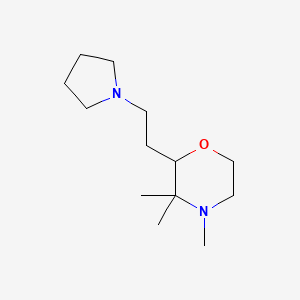
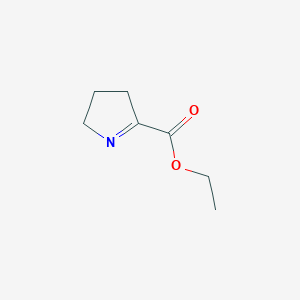
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
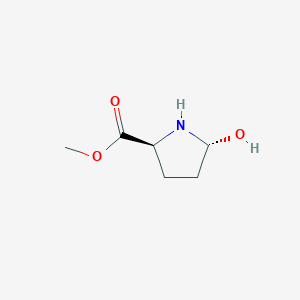
![Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate](/img/structure/B12877135.png)
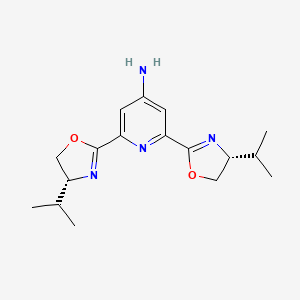

![2-(Bromomethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12877163.png)
